molecular formula C18H17N3 B12452172 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Katalognummer: B12452172
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: TWKBMFXNTDXITI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, which includes a 3-methylphenyl group, contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a classical reaction used to construct quinoline derivatives. This method typically involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts .

Another approach is the multicomponent synthesis, which allows for the construction of the pyrroloquinoline core by reacting multiple starting materials in a single reaction vessel. This method often employs transition metal catalysts or green chemistry techniques to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, scalability, and safety. This method can be optimized to achieve high yields and purity of the desired compound .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Eigenschaften

Molekularformel

C18H17N3

Molekulargewicht

275.3 g/mol

IUPAC-Name

1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C18H17N3/c1-12-5-4-6-13(11-12)21-10-9-15-17(19)14-7-2-3-8-16(14)20-18(15)21/h2-8,11H,9-10H2,1H3,(H2,19,20)

InChI-Schlüssel

TWKBMFXNTDXITI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2CCC3=C(C4=CC=CC=C4N=C32)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.